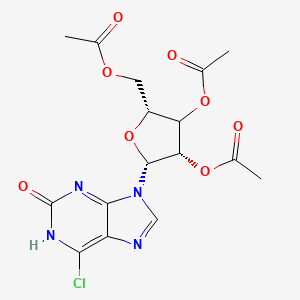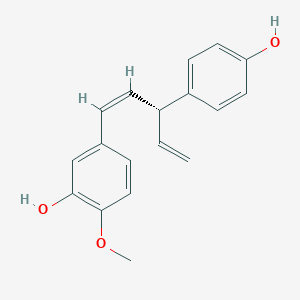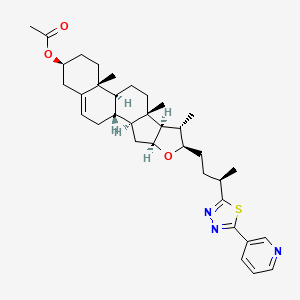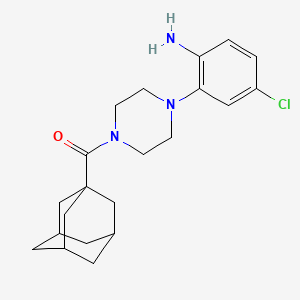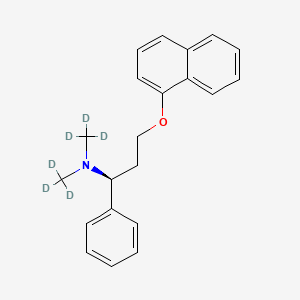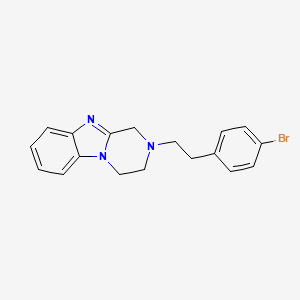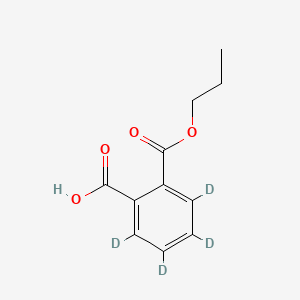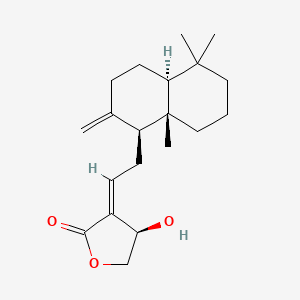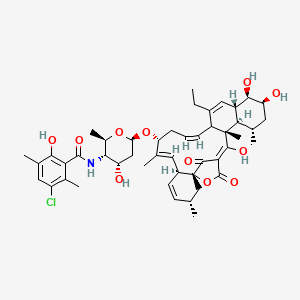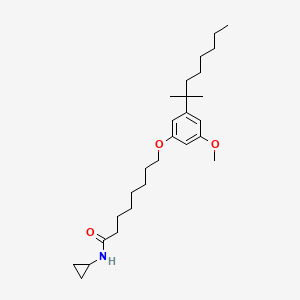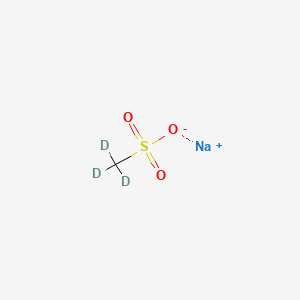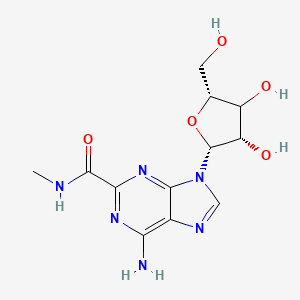
Adenosine-2-carboxy methyl amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-2-carboxy methyl amide is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-2-carboxy methyl amide typically involves the amidation of carboxylic acid substrates. This process can be achieved through both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as boron reagents (e.g., B(OCH2CF3)3) and catalysts like Mg(NO3)2$6H2O or imidazole . The reaction conditions usually involve heating the carboxylic acid with the amine in the presence of a catalyst to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using efficient and cost-effective catalysts. The use of solid-phase workup procedures and recyclable catalysts like Fe3O4 can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions: Adenosine-2-carboxy methyl amide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines.
Oxidation and Reduction: Potential oxidation and reduction reactions depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Amidation Reagents: Boron reagents (e.g., B(OCH2CF3)3), Mg(NO3)2$6H2O, imidazole .
Oxidation and Reduction Reagents: Specific reagents may vary based on the desired reaction pathway.
Major Products: The primary product of amidation reactions involving this compound is the corresponding amide compound. Other products may include by-products from the reagents used in the reaction .
科学的研究の応用
Adenosine-2-carboxy methyl amide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other bioactive compounds.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Potential therapeutic applications in treating indolent lymphoid malignancies and other cancers.
Industry: Utilized in the production of pharmaceuticals and other bioactive products.
作用機序
The mechanism of action of Adenosine-2-carboxy methyl amide involves its interaction with cellular DNA. By inhibiting DNA synthesis, it prevents the proliferation of cancer cells and induces apoptosis. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
類似化合物との比較
Adenosine: A naturally occurring nucleoside with various physiological roles.
Purine Nucleoside Analogues: A class of compounds with similar structures and antitumor activities.
Uniqueness: Adenosine-2-carboxy methyl amide is unique due to its specific targeting of indolent lymphoid malignancies and its potent inhibition of DNA synthesis. Its broad antitumor activity and ability to induce apoptosis make it a valuable compound in cancer research and therapy .
特性
分子式 |
C12H16N6O5 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC名 |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-methylpurine-2-carboxamide |
InChI |
InChI=1S/C12H16N6O5/c1-14-11(22)9-16-8(13)5-10(17-9)18(3-15-5)12-7(21)6(20)4(2-19)23-12/h3-4,6-7,12,19-21H,2H2,1H3,(H,14,22)(H2,13,16,17)/t4-,6?,7+,12-/m1/s1 |
InChIキー |
DGFFQWGDEOBWQE-GKPJBNJHSA-N |
異性体SMILES |
CNC(=O)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
正規SMILES |
CNC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
